molecular formula C17H17N3O4 B6058918 N-[4-(butyrylamino)phenyl]-4-nitrobenzamide

N-[4-(butyrylamino)phenyl]-4-nitrobenzamide

Cat. No. B6058918
M. Wt: 327.33 g/mol
InChI Key: ZOYKSZOFKQJRBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(butyrylamino)phenyl]-4-nitrobenzamide, also known as BB-94, is a chemical compound that belongs to the family of hydroxamic acids. It was first synthesized in the 1990s and has since been used extensively in scientific research. BB-94 is a potent inhibitor of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in the degradation of extracellular matrix proteins.

Mechanism of Action

N-[4-(butyrylamino)phenyl]-4-nitrobenzamide exerts its inhibitory activity against MMPs by binding to the active site of the enzyme and blocking its activity. MMPs are involved in the degradation of extracellular matrix proteins, which are essential for tissue remodeling and repair. By inhibiting the activity of MMPs, N-[4-(butyrylamino)phenyl]-4-nitrobenzamide can prevent tissue destruction and promote tissue repair.
Biochemical and Physiological Effects:
N-[4-(butyrylamino)phenyl]-4-nitrobenzamide has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that N-[4-(butyrylamino)phenyl]-4-nitrobenzamide can inhibit the migration and invasion of cancer cells, reduce the production of pro-inflammatory cytokines, and promote the differentiation of mesenchymal stem cells. In vivo studies have shown that N-[4-(butyrylamino)phenyl]-4-nitrobenzamide can reduce tumor growth and metastasis, promote wound healing, and reduce inflammation.

Advantages and Limitations for Lab Experiments

N-[4-(butyrylamino)phenyl]-4-nitrobenzamide has several advantages for lab experiments. It is a potent and selective inhibitor of MMPs, which makes it a useful tool for studying the role of MMPs in various physiological and pathological processes. N-[4-(butyrylamino)phenyl]-4-nitrobenzamide is also relatively stable and can be stored for long periods of time without significant degradation. However, N-[4-(butyrylamino)phenyl]-4-nitrobenzamide has some limitations for lab experiments. It is a hydrophobic compound that is poorly soluble in water, which can make it difficult to use in some experimental systems. N-[4-(butyrylamino)phenyl]-4-nitrobenzamide can also have off-target effects on other enzymes, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-[4-(butyrylamino)phenyl]-4-nitrobenzamide. One area of research is to develop more potent and selective inhibitors of MMPs that can be used in a wider range of experimental systems. Another area of research is to study the role of MMPs in various physiological and pathological processes, such as tissue remodeling, wound healing, and cancer metastasis. Finally, there is a need to develop new therapeutic strategies that target MMPs for the treatment of various diseases, such as cancer and inflammatory disorders.

Synthesis Methods

N-[4-(butyrylamino)phenyl]-4-nitrobenzamide can be synthesized using a multi-step process that involves the reaction of 4-nitrobenzoyl chloride with 4-aminophenylbutyric acid. The resulting intermediate is then treated with hydroxylamine hydrochloride to form the hydroxamic acid derivative, which is then purified and crystallized to obtain N-[4-(butyrylamino)phenyl]-4-nitrobenzamide in its pure form.

Scientific Research Applications

N-[4-(butyrylamino)phenyl]-4-nitrobenzamide has been extensively used in scientific research due to its potent inhibitory activity against MMPs. MMPs are a family of zinc-dependent endopeptidases that are involved in the degradation of extracellular matrix proteins. MMPs play a crucial role in a variety of physiological and pathological processes, including tissue remodeling, wound healing, cancer metastasis, and inflammation. N-[4-(butyrylamino)phenyl]-4-nitrobenzamide has been shown to inhibit the activity of a wide range of MMPs, including MMP-1, MMP-2, MMP-3, MMP-7, MMP-9, and MMP-13.

properties

IUPAC Name

N-[4-(butanoylamino)phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c1-2-3-16(21)18-13-6-8-14(9-7-13)19-17(22)12-4-10-15(11-5-12)20(23)24/h4-11H,2-3H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOYKSZOFKQJRBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(butyrylamino)phenyl]-4-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.